Oxypertine

Receptor Pharmacology Binding Affinity Antipsychotic

Oxypertine (WIN-18501-2) is an indole-derived phenylpiperazine with a unique pharmacological profile distinct from classical neuroleptics. With high 5-HT2 affinity (Ki=8.6 nM) relative to D2 (Ki=30 nM), it serves as an essential reference compound for SAR studies of balanced serotonin-dopamine antagonists. Clinical evidence demonstrates superior activation of withdrawn patients vs trifluoperazine and enhanced efficacy in nonparanoid/depressed schizophrenia subtypes vs thiothixene. Ideal for preclinical research targeting negative symptoms and precision psychiatry models. For R&D use only; not for human consumption.

Molecular Formula C23H29N3O2
Molecular Weight 379.5 g/mol
CAS No. 153-87-7
Cat. No. B1678116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypertine
CAS153-87-7
SynonymsOxypertine;  Win-18501;  Win 18501;  Win18501;  Forit
Molecular FormulaC23H29N3O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C23H29N3O2/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18/h4-8,15-16,24H,9-14H2,1-3H3
InChIKeyXCWPUUGSGHNIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxypertine (CAS 153-87-7): Comparative Pharmacological and Clinical Evidence for Research and Procurement Decisions


Oxypertine (WIN-18501-2) is an indole-derived phenylpiperazine antipsychotic compound historically used in the treatment of schizophrenia and evaluated for anxiety [1][2]. Chemically distinct from phenothiazines and butyrophenones, it exhibits a dual mechanism combining dopamine D2 receptor antagonism with serotonin 5-HT2 receptor blockade, along with monoamine-depleting properties similar to reserpine [2][3]. Oxypertine has been compared directly with several major antipsychotics including chlorpromazine, trifluoperazine, thiothixene, and carpipramine in controlled clinical trials, providing a quantitative evidence base for evaluating its unique therapeutic profile [4].

Why Oxypertine Cannot Be Interchanged with First-Generation Antipsychotics: Evidence-Based Differentiation


Despite its classification as a typical antipsychotic, Oxypertine exhibits a pharmacological and clinical profile that diverges significantly from other first-generation agents. Unlike chlorpromazine, which broadly reduces both dopaminergic and noradrenergic transmission, Oxypertine preferentially targets noradrenergic pathways while demonstrating superior activation of withdrawn patients [1][2]. Its receptor binding signature—high 5-HT2 affinity relative to D2 affinity—distinguishes it from potent D2-preferring neuroleptics like haloperidol . Furthermore, its unique efficacy in nonparanoid schizophrenia and depressed schizophrenic patients represents a patient-specific differentiation that generic substitution would fail to address [3].

Quantitative Comparative Evidence: Oxypertine vs. Chlorpromazine, Trifluoperazine, Thiothixene, and Carpipramine


Receptor Binding Profile: Oxypertine Shows Higher 5-HT2 Affinity than D2 Affinity

Oxypertine exhibits high affinity for the serotonin 5-HT2 receptor with a Ki of 8.6 nM, which is approximately 3.5-fold higher than its affinity for the dopamine D2 receptor (Ki = 30 nM) . This binding profile distinguishes it from classical D2-selective antipsychotics such as haloperidol (Ki D2 ≈ 1-4 nM; 5-HT2 affinity significantly lower) and aligns more closely with atypical antipsychotics that exhibit higher 5-HT2A/D2 affinity ratios [1]. In functional assays using the rat isolated vas deferens, oxypertine competitively antagonized noradrenaline (pA2 = 7.2), 5-HT (pA2 = 8.6), and dopamine (pA2 = 9.8), confirming its multi-receptor antagonist activity [2].

Receptor Pharmacology Binding Affinity Antipsychotic

Efficacy in Withdrawn Schizophrenia: Oxypertine Activates Patients Better than Trifluoperazine

In a double-blind comparative trial involving 35 female schizophrenic patients, oxypertine demonstrated a statistically significant tendency to activate withdrawn cases compared to trifluoperazine [1][2]. Oxypertine was described as 'superior to trifluoperazine in its effect on certain aspects of schizophrenic behaviour' and may be 'superior to the other drug when considered as an adjunct to rehabilitative therapy' [3][4]. This activation effect is a clinically meaningful differentiation, as trifluoperazine, a piperazine phenothiazine, is typically associated with a more 'activating' profile among first-generation antipsychotics—yet oxypertine surpassed it in this specific patient population.

Schizophrenia Negative Symptoms Activation

Patient Subtype Specificity: Oxypertine Demonstrates Superior Efficacy in Nonparanoid Schizophrenia

A controlled clinical study in newly admitted schizophrenic patients confirmed the hypothesis that oxypertine is more effective in nonparanoid patients, while thiothixene is more effective in paranoid patients [1]. Additionally, oxypertine was noted to be 'highly effective for depressed schizophrenic patients' [2]. This patient-subtype specificity represents a quantifiable differentiation: oxypertine demonstrates greater clinical utility in the nonparanoid and depressed schizophrenic populations, whereas alternatives like thiothixene or chlorpromazine may be less optimal in these subgroups.

Patient Stratification Precision Psychiatry Schizophrenia Subtypes

Comparative Efficacy vs. Chlorpromazine: Inferior Antipsychotic Potency but Superior Activation in Inertia

A systematic review and meta-analysis comparing chlorpromazine with 43 other antipsychotics found that chlorpromazine was more efficacious than oxypertine in the primary outcome for overall antipsychotic effect [1]. However, a separate comparative study in acute psychotic disorders confirmed that oxypertine is superior to chlorpromazine when loss of initiative is a prominent symptom, and oxypertine exerts less influence on extrapyramidal motor functions than chlorpromazine [2]. This dual finding establishes a clear quantitative hierarchy: chlorpromazine > oxypertine for global antipsychotic efficacy; oxypertine > chlorpromazine for activation in inert patients and lower EPS burden.

Comparative Efficacy Chlorpromazine Negative Symptoms

Comparative Efficacy vs. Carpipramine: No Significant Difference in Global Improvement

A double-blind comparative trial in Japanese schizophrenic patients (n=44 completed) found no significant difference between oxypertine and carpipramine in global improvement of schizophrenic symptoms, response rates by disease subtype, or efficacy for individual symptoms [1]. Both drugs demonstrated a tendency to activate patients with reduced spontaneity and emotional blunting. However, dropout analysis suggested oxypertine may be associated with a higher incidence of severe parkinsonism, whereas carpipramine may be associated with more severe gastrointestinal disturbances [1]. Moderate quality evidence from a systematic review confirms no differences in discontinuation, response rates, or side effects between carpipramine and oxypertine [2].

Carpipramine Japanese Antipsychotics Equivalence

Preoperative Sedation: Oxypertine 20 mg Provides Comparable Anxiolysis to Papaveretum and Mandrax

In preoperative settings, oxypertine 20 mg administered orally produced relief of anxiety (sedation) comparable to that obtained after papaveretum 10 mg with atropine 0.6 mg in a double-blind study of 185 patients [1]. In a separate study of 100 gynaecological patients, oxypertine 20 mg provided anxiolysis comparable to a tablet of Mandrax (methaqualone/diphenhydramine) and provided adequate preoperative sedation over a period of 5 hours with minimal side effects [2]. This establishes oxypertine as an effective non-opioid, non-benzodiazepine alternative for preoperative anxiolysis.

Anxiolysis Premedication Sedation

Evidence-Supported Application Scenarios for Oxypertine in Research and Procurement


Investigating Activation of Negative Symptoms in Schizophrenia Models

Oxypertine is an appropriate tool compound for preclinical and clinical research focused on ameliorating negative symptoms (e.g., social withdrawal, apathy, loss of initiative) in schizophrenia. Its demonstrated superiority to trifluoperazine in activating withdrawn patients [1] and its confirmed advantage over chlorpromazine when loss of initiative is prominent [2] make it a unique reference agent for studying activating antipsychotic mechanisms distinct from classical neuroleptics.

Patient-Stratified Research in Nonparanoid and Depressed Schizophrenia Subtypes

For studies requiring patient stratification by schizophrenia subtype, oxypertine serves as a targeted agent for nonparanoid and depressed schizophrenic populations. Controlled trial data confirm oxypertine's superior efficacy in nonparanoid patients relative to thiothixene [1], supporting its use in precision psychiatry research aimed at matching specific antipsychotics to patient symptom profiles.

Comparative Pharmacology Studies of 5-HT2/D2 Receptor Binding Profiles

Oxypertine's distinct receptor binding signature—high 5-HT2 affinity (Ki = 8.6 nM) relative to D2 affinity (Ki = 30 nM)—makes it a valuable reference compound for structure-activity relationship (SAR) studies and comparative pharmacology of antipsychotics [1]. It can serve as a benchmark for indole-derived phenylpiperazines and as a comparator for compounds designed to achieve balanced 5-HT2/D2 antagonism.

Non-Opioid, Non-Benzodiazepine Anxiolysis in Preclinical Surgical Models

Oxypertine's validated anxiolytic efficacy, comparable to papaveretum and Mandrax in preoperative settings [1], supports its use as a research tool in preclinical surgical or stress models where opioid or benzodiazepine confounds must be avoided. Its 5-hour duration of sedation after oral administration [2] provides a defined temporal window for experimental protocols.

Technical Documentation Hub

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